molecular formula C12H22O2 B1584987 Oxacyclotridecan-2-one CAS No. 947-05-7

Oxacyclotridecan-2-one

Cat. No. B1584987
CAS RN: 947-05-7
M. Wt: 198.3 g/mol
InChI Key: DQGSJTVMODPFBK-UHFFFAOYSA-N
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Description

Oxacyclotridecan-2-one, also known as Dodecanolactone, is a lactone . It has the molecular formula C12H22O2 and a molecular weight of 198.3019 .


Synthesis Analysis

Oxacyclotridecan-2-one is formed by the Baeyer-Villiger oxidation of cyclododecanone . It may be used in the synthesis of a fatty acid derivative, (E)-11-methyl-12-octadecenoic acid .


Physical And Chemical Properties Analysis

Oxacyclotridecan-2-one is a liquid with a refractive index of 1.472 . It has a boiling point of 150-151 °C/23 mmHg and a melting point of 2-3 °C . The density of Oxacyclotridecan-2-one is 0.981 g/mL at 25 °C .

Scientific Research Applications

Pest Control

Oxacyclotridecan-2-one has been explored as an attractant for the wood-boring pest Agrilus planipennis Fairmaire, a significant threat to Fraxinus species. Researchers developed attractive microspheres containing oxacyclotridecan-2-one for pest control, using a solvent evaporation method. These microspheres showed high encapsulation efficiency and an attractant loading rate, maintaining a sustained-release stage lasting for 17 days. Preliminary field experiments demonstrated their effectiveness in attracting and killing A. planipennis adults when used with insecticide (Li et al., 2023).

Solubility and Thermodynamics

The solubility and solution thermodynamics of azacyclotridecan-2-one, a closely related compound, were studied in various solvents. This research is crucial for the purification and performance improvement of crystalline products in industry. The study measured solid-liquid equilibrium in 15 pure solvents at different temperatures and atmospheric pressure. Models like the modified Apelblat equation and the NRTL activity coefficient model were used to correlate experimental data, providing essential data for industrial design and optimization (Wu & Li, 2019).

Heterogeneous Catalysis

A study on [Ce(l-Pro)2]2 (Oxa) as a recyclable heterogeneous catalyst highlighted its use for synthesizing 2-aryl-2,3-dihydroquinazolin-4(1H)-one derivatives. The catalyst demonstrated reusability without significant loss of activity, indicating potential in various synthesis processes (Katla et al., 2017).

Proteolytic Activity

Research on the proteolytic activity of the Cu(II) complex of 1-oxa-4,7,10-triazacyclododecane (a related compound) compared its efficiency with the Cu(II) complex of 1,4,7,10-tetraazacyclododecane. The study found significantly higher activity for the oxacyclen complex, attributed to increased Lewis acidity of Cu(II) (Jang & Suh, 2008).

Safety And Hazards

Oxacyclotridecan-2-one has several hazard statements: H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .

properties

IUPAC Name

oxacyclotridecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c13-12-10-8-6-4-2-1-3-5-7-9-11-14-12/h1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGSJTVMODPFBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(=O)OCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

36486-89-2
Record name Oxacyclotridecan-2-one, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36486-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70241569
Record name Oxacyclotridecan-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxacyclotridecan-2-one

CAS RN

947-05-7
Record name Dodecalactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxacyclotridecan-2-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxacyclotridecan-2-one
Source EPA DSSTox
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Record name Oxacyclotridecan-2-one
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Synthesis routes and methods

Procedure details

Cyclododecanone was treated with trifluoroacetic acid to form the lactone (Huisgen, R. et al., ibid), dodecanolid (yield 75%; bp 111°-115° C. at 8 mm). The lactone was hydrolyzed to form 12-hydroxydodecanoic acid (Smissman, E. et al., ibid) (yield 92%; mp 82°-4° C.). The hydroxy acid was converted to 12-bromododecanoic acid (VI) with 48% HBr in the presence of H2SO4 (Jocelyn, P. et al., ibid) (yield 88%; mp 52°-55° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
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Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
AM Api, D Belsito, D Botelho… - Food and chemical …, 2022 - pubmed.ncbi.nlm.nih.gov
Update to RIFM fragrance ingredient safety assessment, oxacyclotridecan-2-one, CAS Registry Number 947-05-7 Update to RIFM fragrance ingredient safety assessment …
Number of citations: 8 pubmed.ncbi.nlm.nih.gov
AM Api, F Belmonte, D Belsito… - Food and Chemical …, 2019 - ohsu.elsevierpure.com
RIFM fragrance ingredient safety assessment, oxacyclotridecan-2-one, CAS Registry Number 947-05-7 — Oregon Health & Science University … RIFM fragrance ingredient …
Number of citations: 5 ohsu.elsevierpure.com
AM Api, D Belsito, D Botelho… - Food and …, 2022 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. 13-Methyloxacyclopentadecan-2-one was evaluated for genotoxicity, repeated dose …
NC Da Costa, D Agyemang, AM Bussetti… - … foods: chemistry and …, 2012 - ACS Publications
… Oxacyclotridecan-2-one was detected in cumari chili peppers and oxacyclopentdecan-2-one was detected in habanero chili peppers (11), respectively, both at trace concentrations. …
Number of citations: 3 pubs.acs.org
YY Li, Y Wang, JJ Wang, DD Cao… - … Science and Health …, 2023 - Taylor & Francis
… [ Citation 12 , Citation 13 ] In this study, we chose PLA as the wall material to prepare microspheres of the attractant (oxacyclotridecan-2-one), and then sprayed them together with …
Number of citations: 5 www.tandfonline.com
JD Schumacher, RM Fakoussa - Applied microbiology and biotechnology, 1999 - Springer
… Concomitant with the biomass production and metabolic activity in the early phase, the initially higher concentration of cyclododecanone and oxacyclotridecan-2-one fell, subsequently …
Number of citations: 50 link.springer.com
NM Carballeira, A Emiliano, A Sostre, JA Restituyo… - Lipids, 1998 - Wiley Online Library
… The synthesis started with commercially available oxacyclotridecan-2-one, which was α-methylated with lithium diisopropylamide and methyl iodide in a 79% yield. Reduction of 3-…
Number of citations: 26 aocs.onlinelibrary.wiley.com
SK Ahirwar - 2020 - digital.library.adelaide.edu.au
… Oxacyclotridecan-2-one is oxidised by CYP101B1 on a carbon opposite to the carbonyl group. Along with these, muscone and cyclopentadecanone show a dissociation constant …
Number of citations: 0 digital.library.adelaide.edu.au
K Ahmad, ZB Hafeez, AR Bhat, MA Rizvi… - Biomedicine & …, 2018 - Elsevier
Callistemon lanceolatus (Myrtaceae) has been utilized in folk medicine and its pharmacological properties are widely studied. Phytochemicals are effectively recognized as bases of …
Number of citations: 21 www.sciencedirect.com
BK Lavine, CE Davidson, C Breneman… - Journal of chemical …, 2003 - ACS Publications
A methodology to facilitate the intelligent design of new odorants (eg, musks) with specialized properties has been developed as part of an ongoing research effort in machine learning. …
Number of citations: 47 pubs.acs.org

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